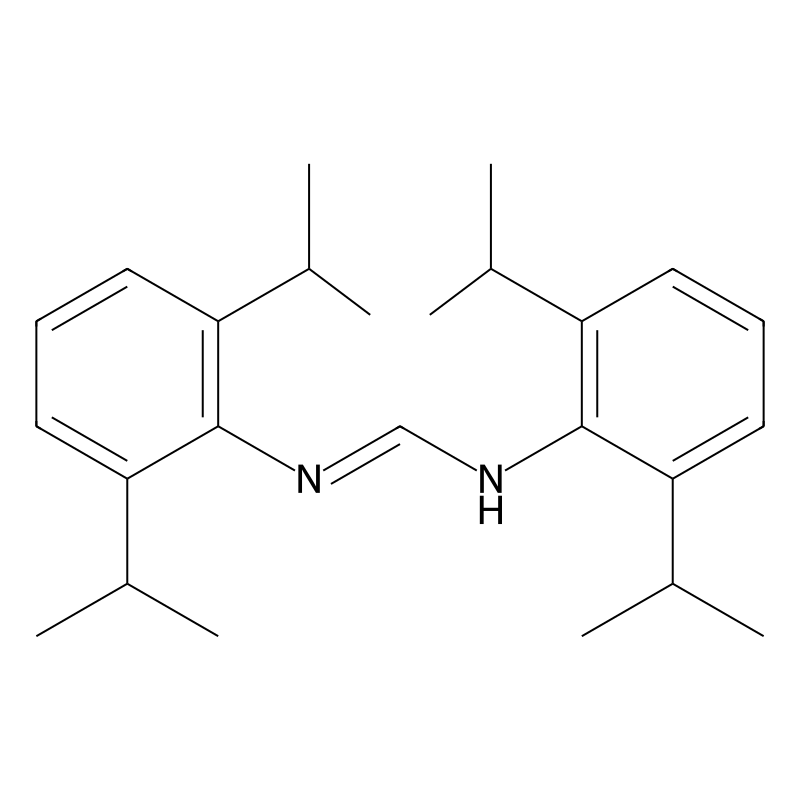

Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Coordination Chemistry of Metal Complexes

N,N'-Bis(2,6-diisopropylphenyl)-formamidine acts as a bidentate ligand, meaning it can bind to a central metal atom through two nitrogen atoms. This property makes it useful in synthesizing coordination complexes with various metals. For instance, research has been conducted on the formation and characterization of antimony(I/III) complexes with N,N'-Bis(2,6-diisopropylphenyl)-formamidine. The study explores the structural diversity and stability of these complexes depending on the oxidation state of antimony ().

Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- is a chemical compound characterized by the molecular formula and a molecular weight of 364.57 g/mol. This compound features two bulky 2,6-bis(1-methylethyl)phenyl groups attached to the nitrogen atoms of the amidine functional group, which contributes to its unique structural and physical properties. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry .

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

- Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride, yielding amines or other reduced forms.

- Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often requiring specific conditions or catalysts .

Common Reagents and Conditions- Oxidation: Typically carried out in aqueous or organic solvents.

- Reduction: Usually performed under anhydrous conditions.

- Substitution: May involve halogenating agents and nucleophiles, often requiring controlled temperature and pressure.

Synthetic Routes

The synthesis of Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of 2,6-bis(1-methylethyl)aniline with formamide under controlled conditions. This method allows for the formation of the desired amidine structure through a series of chemical transformations.

Industrial Production Methods

In industrial settings, large-scale synthesis may employ optimized reactors to ensure high yield and purity. Techniques such as recrystallization or chromatography are often utilized for purification to eliminate impurities and achieve the final product in its pure form .

Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- has diverse applications across several domains:

- Chemistry: Serves as a reagent or intermediate in organic synthesis.

- Biology: Investigated for interactions with biomolecules.

- Medicine: Explored as a lead compound in drug discovery due to its potential therapeutic properties.

- Industry: Used in the production of specialty chemicals and materials .

Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- shares structural similarities with several other compounds. The following table highlights some comparable compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N,N'-bis(2,6-diisopropylphenyl)formamidine | Similar bulky aryl groups | Acts as a bidentate ligand in metal complexes |

| N,N'-Bis(1-methylethyl)ethanimidamide | Related functional groups | Different substitution pattern affecting reactivity |

| N,N'-bis(2,6-diisopropylphenyl)-4-pyridinecarboximidamide | Contains a pyridine moiety | Exhibits distinct coordination chemistry due to pyridine |

Uniqueness

Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- is distinguished by its specific substitution pattern and the presence of two bulky 2,6-bis(1-methylethyl)phenyl groups. This unique structure imparts distinctive chemical and physical properties that enhance its utility in various applications compared to similar compounds .